5-(6-Chloro-4-phenyl-2-piperidin-1-yl-quinolin-3-yl)-3H-[1,3,4]oxadiazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PMID27109571-Compound-15 is a small molecular drug that targets fatty acid-binding protein 5. This compound has been patented and is known for its potential therapeutic applications, particularly in the treatment of obesity .
準備方法
The synthetic routes and reaction conditions for the preparation of PMID27109571-Compound-15 are not explicitly detailed in the available literature. it is known that the compound is a small molecule with a molecular weight of 422.9. The preparation of such compounds typically involves multiple steps of organic synthesis, including the formation of key intermediates and final product purification .
化学反応の分析
PMID27109571-Compound-15 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
PMID27109571-Compound-15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fatty acid-binding proteins.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating obesity and related metabolic disorders.
Industry: Utilized in the development of new drugs targeting fatty acid-binding proteins.
作用機序
The mechanism of action of PMID27109571-Compound-15 involves its binding to fatty acid-binding protein 5. This interaction inhibits the protein’s function, leading to changes in cellular metabolism and signaling pathways. The compound’s effects are mediated through the modulation of various molecular targets and pathways, including the peroxisome proliferator-activated receptor signaling pathway .
類似化合物との比較
PMID27109571-Compound-15 is unique in its specific targeting of fatty acid-binding protein 5. Similar compounds include:
- PMID27109571-Compound-42
- PMID27109571-Compound-43
- PMID27109571-Compound-44
- PMID27109571-Compound-5
- PMID27109571-Compound-6
These compounds also target fatty acid-binding proteins but may differ in their molecular structures, binding affinities, and therapeutic applications .
特性
分子式 |
C22H19ClN4OS |
---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
5-(6-chloro-4-phenyl-2-piperidin-1-ylquinolin-3-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C22H19ClN4OS/c23-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(21-25-26-22(29)28-21)20(24-17)27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,26,29) |
InChIキー |
QNSIEZUINFOQFH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NNC(=S)O4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。